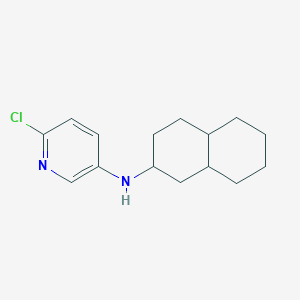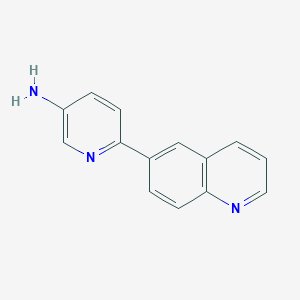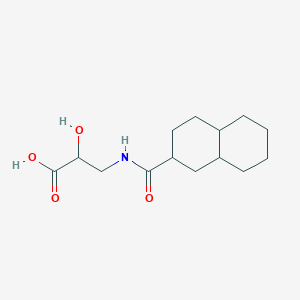![molecular formula C15H17ClN2 B7627560 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B7627560.png)
6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. It was first synthesized by Takeda Pharmaceutical Company, Japan, and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine works by inhibiting the activity of BTK, a kinase that is involved in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells in lymphoma and leukemia. By inhibiting BTK activity, 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine can induce cell death and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various kinases, including BTK, which plays a critical role in the survival and proliferation of cancer cells. 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine can induce cell death and inhibit the growth of cancer cells. In addition, 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine has been shown to have anti-inflammatory effects and can inhibit the production of cytokines, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine is its specificity for BTK, which makes it a promising candidate for cancer treatment. 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, there are also some limitations to the use of 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine in lab experiments. One of the main limitations is its relatively short half-life, which can make it difficult to maintain consistent drug levels over time.
Orientations Futures
There are several future directions for the research and development of 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine. One area of focus is the development of combination therapies that can enhance the efficacy of 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine in cancer treatment. Another area of focus is the identification of biomarkers that can predict response to 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine, which could help to optimize patient selection and treatment strategies. Finally, there is also potential for the development of 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine as a treatment for other diseases, such as autoimmune disorders, where BTK plays a critical role in disease pathogenesis.
Conclusion:
In conclusion, 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its specificity for BTK and good pharmacokinetic properties make it a promising candidate for further development. Future research is needed to optimize treatment strategies and identify biomarkers that can predict response to 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine.
Méthodes De Synthèse
The synthesis of 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine involves several steps, starting with the reaction of 2-chloropyridine with 2,4,6-trimethylbenzaldehyde to form an intermediate product. This is then reacted with methylamine and chloroacetyl chloride to yield the final product, 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various kinases, including BTK, which plays a critical role in the survival and proliferation of cancer cells. 6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine has been shown to be effective in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma.
Propriétés
IUPAC Name |
6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-10-7-11(2)13(12(3)8-10)9-17-15-6-4-5-14(16)18-15/h4-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEMIFXSBSYJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC2=NC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627486.png)

![N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627499.png)
![4-[[[(2R,3R)-2-propan-2-yloxolan-3-yl]methylamino]methyl]benzamide](/img/structure/B7627502.png)
![N-[(2-morpholin-4-ylphenyl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627519.png)
![1-[(2R,3R)-2-propan-2-yloxolan-3-yl]-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7627532.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627543.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7627545.png)
![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7627551.png)



![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)
